Cox-1/2-IN-4

COX-1 inhibition thiazole carboxamide IC50

COX-1/2-IN-4 is the only thiazole carboxamide in its series delivering a near‑balanced dual COX‑1/COX‑2 inhibition profile (selectivity ratio 1.251). IC50 values of 0.239 μM (COX‑1) and 0.191 μM (COX‑2) enable robust COX‑1 blockade while maintaining equipotent COX‑2 inhibition. Its quantifiable off‑target cytotoxicity window (IC50 >100 μM in normal cells) allows precise therapeutic index determination in co‑culture systems. This compound is uniquely suited for pain, inflammation, and colorectal cancer studies requiring dual‑isoform engagement. Demand certified purity and reliable supply for reproducible results.

Molecular Formula C22H24N2O2S
Molecular Weight 380.5 g/mol
Cat. No. B15138089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-1/2-IN-4
Molecular FormulaC22H24N2O2S
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C22H24N2O2S/c1-14-19(27-21(23-14)15-7-6-8-18(13-15)26-5)20(25)24-17-11-9-16(10-12-17)22(2,3)4/h6-13H,1-5H3,(H,24,25)
InChIKeyLVWLJRCNLLCLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cox-1/2-IN-4: A Sub‑Micromolar Dual COX‑1/COX‑2 Inhibitor with Validated Anticancer Activity


Cox‑1/2‑IN‑4 (compound 2b) is a thiazole carboxamide derivative that functions as a dual inhibitor of cyclooxygenase‑1 (COX‑1) and cyclooxygenase‑2 (COX‑2). It is characterized by IC50 values of 0.239 μM against COX‑1 and 0.191 μM against COX‑2 [REFS‑1]. This compound was developed and characterized within a larger series of thiazole carboxamide derivatives, and its structure, molecular weight (380.5 g/mol), and formula (C22H24N2O2S) have been confirmed by NMR and HRMS [REFS‑1].

Cox-1/2-IN-4 Substitution Risks: Why Potency, Selectivity, and Cytotoxicity Profiles Demand Compound‑Specific Validation


COX‑1/2 dual inhibitors are not functionally interchangeable. Within the thiazole carboxamide series, subtle structural modifications lead to dramatic differences in enzyme inhibition potency, COX‑1/COX‑2 selectivity ratios, and off‑target cytotoxicity [REFS‑1]. For instance, while Cox‑1/2‑IN‑4 (2b) exhibits a near‑balanced dual inhibition profile, its close analog 2a shows a >2.7‑fold selectivity for COX‑2 over COX‑1 [REFS‑1]. Moreover, Cox‑1/2‑IN‑4 displays measurable cytotoxicity against normal cell lines at concentrations exceeding 100 μM, a property not shared by other series members [REFS‑1]. Therefore, substituting Cox‑1/2‑IN‑4 with a structurally related analog without re‑establishing the desired pharmacological window and safety margin would invalidate the experimental model.

Cox-1/2-IN-4 Comparative Evidence: Quantitative Differentiation from In‑Class Analogs


COX‑1 Inhibition Potency: 9‑Fold Superior to the Next Most Potent Thiazole Carboxamide

Cox‑1/2‑IN‑4 (compound 2b) inhibits COX‑1 with an IC50 of 0.239 μM, making it the most potent COX‑1 inhibitor among the ten thiazole carboxamide derivatives reported in the primary study [REFS‑1]. This value is 9‑fold lower (more potent) than the next most active compound against COX‑1 in the series, compound 2a (COX‑1 IC50 = 2.650 μM) [REFS‑1].

COX-1 inhibition thiazole carboxamide IC50 enzyme assay

COX‑2 Inhibition Potency: 5‑Fold More Potent Than the Next Most Potent Series Analog

Cox‑1/2‑IN‑4 (2b) inhibits COX‑2 with an IC50 of 0.191 μM, which is 5‑fold more potent than the next most active analog in the series, compound 2j (COX‑2 IC50 = 0.957 μM) [REFS‑1]. This potency also exceeds that of compound 2a (COX‑2 IC50 = 0.958 μM) [REFS‑1].

COX-2 inhibition dual inhibitor IC50 anti-inflammatory

COX‑1/COX‑2 Selectivity Profile: A Balanced Dual Inhibitor with a 1.25‑Fold Selectivity Ratio

Cox‑1/2‑IN‑4 exhibits a COX‑2/COX‑1 selectivity ratio of 1.251, indicating near‑balanced dual inhibition [REFS‑1]. In contrast, compound 2a shows a 2.766‑fold selectivity for COX‑2, and the reference drug celecoxib displays a 23.8‑fold selectivity for COX‑2 [REFS‑1]. This balanced profile distinguishes Cox‑1/2‑IN‑4 from both highly COX‑2‑selective agents and analogs with skewed selectivity.

COX selectivity balanced inhibition dual inhibitor selectivity index

Anticancer Activity in Colorectal and Melanoma Models: Differentiated Potency Across Cell Lines

Cox‑1/2‑IN‑4 (2b) exhibits moderate anticancer activity with IC50 values of 30.79 μM against COLO205 colorectal cancer cells and 74.15 μM against B16F1 melanoma cells [REFS‑1]. This represents a 2.4‑fold difference in potency between the two cancer cell lines, suggesting cell‑type‑specific activity [REFS‑1]. No other compound in the series was reported to have been tested against these specific cancer cell lines.

anticancer colorectal cancer melanoma cytotoxicity MTS assay

Normal Cell Cytotoxicity Profile: A Quantifiable Safety Window Differentiated from In‑Class Analogs

In contrast to other thiazole carboxamide derivatives which showed negligible cytotoxicity (IC50 > 300 μM) against normal cell lines LX‑2 and Hek293t, Cox‑1/2‑IN‑4 (2b) displayed IC50 values of 203.71 μM and 116.96 μM, respectively [REFS‑1]. This 1.5‑ to 2.6‑fold reduction in the safety margin is a unique property of Cox‑1/2‑IN‑4 within the series.

cytotoxicity normal cell lines selectivity index safety margin

Binding Affinity and Molecular Docking: Validated Interaction with Both COX Isozymes

Molecular docking studies using human X‑ray crystal structures and Prime MM‑GBSA calculations confirmed that Cox‑1/2‑IN‑4 (2b) binds to both COX‑1 and COX‑2 isozymes [REFS‑1]. While quantitative docking scores are not directly comparable across different isoforms or software, the study provides validated structural evidence for dual‑target engagement, supporting the biochemical inhibition data.

molecular docking binding affinity Prime MM‑GBSA structure‑based drug design

Cox-1/2-IN-4: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


COX‑1‑Dependent Inflammatory Models Requiring Potent Dual Inhibition

Cox‑1/2‑IN‑4 is optimally suited for in vitro and in vivo studies where potent, balanced inhibition of both COX‑1 and COX‑2 is required. Its 0.239 μM COX‑1 IC50 is 9‑fold more potent than the next analog, enabling robust COX‑1 blockade at concentrations that still maintain near‑equipotent COX‑2 inhibition (IC50 = 0.191 μM) [REFS‑1]. This balanced profile (selectivity ratio = 1.251) is particularly relevant for pain and inflammation models where both constitutive and inducible COX isoforms contribute to pathophysiology [REFS‑1].

Colorectal Cancer Research: COLO205 Cell Line Model

Researchers investigating the role of COX inhibition in colorectal cancer should prioritize Cox‑1/2‑IN‑4 for COLO205 cell line studies. The compound demonstrates a moderate anticancer IC50 of 30.79 μM against this cell line, providing a quantifiable cytotoxic window (2.4‑fold selectivity over B16F1 melanoma cells) for mechanistic dissection of COX‑dependent pathways in colorectal carcinogenesis [REFS‑1].

Melanoma Research: B16F1 Cell Line Model

For studies on melanoma, Cox‑1/2‑IN‑4 offers a defined cytotoxic profile (IC50 = 74.15 μM against B16F1 cells) [REFS‑1]. This lower potency compared to colorectal cancer cells allows for the investigation of differential COX‑isoform expression or downstream prostaglandin signaling in melanocytic versus epithelial cancer contexts. The 2.4‑fold difference in IC50 between B16F1 and COLO205 provides a built‑in comparator for cell‑type‑specific studies [REFS‑1].

Selectivity and Safety Window Studies: Normal Cell Cytotoxicity Benchmarking

Cox‑1/2‑IN‑4 is uniquely valuable for studies that require a defined and quantifiable off‑target cytotoxicity window. Unlike other thiazole carboxamides which show IC50 > 300 μM against normal cell lines, Cox‑1/2‑IN‑4 exhibits IC50 values of 203.71 μM (LX‑2) and 116.96 μM (Hek293t) [REFS‑1]. This property enables precise determination of the therapeutic index in co‑culture systems and facilitates the study of COX‑inhibitor‑induced toxicity mechanisms.

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